2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex molecular structure. It contains an indole core, a pyrrolidine ring, and a thioether linkage, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the indole nitrogen with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is introduced by reacting the indole derivative with an appropriate thiol, such as ethanethiol, under basic conditions.
Pyrrolidine Ring Addition: The final step involves the reaction of the thioether intermediate with pyrrolidine, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The thioether linkage and pyrrolidine ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of pyrrolidine.
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
The presence of the pyrrolidine ring in 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone may confer unique pharmacokinetic properties, such as improved solubility or metabolic stability, compared to its analogs with different nitrogen-containing rings.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-9-10-18(2)19(13-17)14-25-15-22(20-7-3-4-8-21(20)25)27-16-23(26)24-11-5-6-12-24/h3-4,7-10,13,15H,5-6,11-12,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWHXDXDWMDYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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